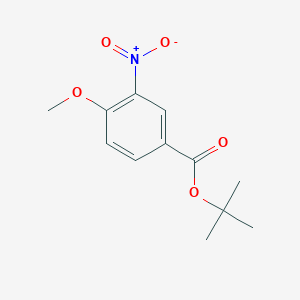

Tert-butyl 4-methoxy-3-nitrobenzoate

Description

Tert-butyl 4-methoxy-3-nitrobenzoate (CAS: 123330-91-6) is an aromatic ester with the molecular formula C₁₂H₁₅NO₅ . Its structure features a tert-butyl ester group, a methoxy substituent at the 4-position, and a nitro group at the 3-position of the benzene ring. This compound is valued in synthetic organic chemistry for its stability under standard conditions and its role as a versatile intermediate in the preparation of pharmacologically active molecules .

Properties

IUPAC Name |

tert-butyl 4-methoxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-5-6-10(17-4)9(7-8)13(15)16/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJRQGBDWXRYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification: The preparation of tert-butyl 4-methoxy-3-nitrobenzoate typically involves the esterification of 4-methoxy-3-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are common practices to optimize the production of tert-butyl 4-methoxy-3-nitrobenzoate.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Tert-butyl 4-methoxy-3-nitrobenzoate can undergo reduction reactions where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, demethylation can occur using boron tribromide to yield the corresponding phenol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-methoxy-3-nitrobenzoic acid and tert-butyl alcohol.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Boron tribromide for demethylation.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Reduction: 4-methoxy-3-aminobenzoate.

Substitution: 4-hydroxy-3-nitrobenzoate.

Hydrolysis: 4-methoxy-3-nitrobenzoic acid.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Tert-butyl 4-methoxy-3-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: It serves as a precursor in the synthesis of biologically active molecules, which can be further modified to develop potential therapeutic agents.

Industry:

Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of tert-butyl 4-methoxy-3-nitrobenzoate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the ester and methoxy groups can undergo hydrolysis and substitution reactions, respectively. These reactions enable the compound to act as a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Methoxy-3-Nitrobenzoate

Molecular Formula: C₁₀H₁₁NO₅ Key Differences:

- The ester group is methyl instead of tert-butyl, reducing steric hindrance.

- Lower molecular weight (241.20 g/mol vs. 265.25 g/mol for the tert-butyl analog).

Applications : Used in similar synthetic pathways but may exhibit faster reaction kinetics due to reduced steric bulk .

4-tert-Butylamino-3-Nitrobenzoic Acid

Molecular Formula : C₁₁H₁₄N₂O₄

Key Differences :

- Substitution of the methoxy group with a tert-butylamino group.

- Applications: Acts as a key intermediate for heterocyclic compounds with pharmacological activity, such as antimicrobial or anticancer agents .

Methyl 3-((4-(tert-Butyl)benzyl)oxy)-4-Nitrobenzoate (Compound 3f)

Molecular Formula: C₂₀H₂₂NO₆ (calculated from ) Key Differences:

- Additional benzyloxy substituent introduced via alkylation.

- Higher molecular weight (372.39 g/mol) and bulkier structure.

Synthesis : Prepared via reaction of methyl 3-hydroxy-4-nitrobenzoate with 4-tert-butyl benzyl bromide in dimethylformamide (DMF) with a 98% yield .

Applications : Demonstrates utility in solid-phase synthesis due to its amorphous solid form and high purity.

Ethyl 4-tert-Butyl-3-Iodobenzoate

Molecular Formula : C₁₃H₁₇IO₂

Key Differences :

- Iodo substituent at the 3-position instead of nitro, enabling nucleophilic substitution reactions.

- Ethyl ester group provides intermediate steric hindrance between methyl and tert-butyl analogs.

Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine leaving group .

Comparative Data Table

Key Research Findings

Synthetic Efficiency : The tert-butyl group in tert-butyl 4-methoxy-3-nitrobenzoate enhances steric protection, reducing side reactions compared to methyl or ethyl esters .

Pharmacological Relevance: Nitrobenzoate derivatives with amino or methoxy groups (e.g., 4-tert-butylamino-3-nitrobenzoic acid) are prioritized in drug discovery for their hydrogen-bonding capabilities .

Safety Profile : While nitro compounds generally require careful handling due to sensitivity to heat/shock , tert-butyl 4-methoxy-3-nitrobenzoate’s stability simplifies laboratory use compared to iodine-containing analogs .

Biological Activity

Tert-butyl 4-methoxy-3-nitrobenzoate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 4-methoxy-3-nitrobenzoate is characterized by a tert-butyl group, a methoxy group, and a nitro group attached to a phenyl ring. Its molecular formula is C12H15N1O4, and it typically appears as a light orange to yellow solid with a melting point of approximately 85.0 to 87.0 °C. The compound is soluble in various organic solvents, making it suitable for diverse applications in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

-

Molecular Docking Studies

Molecular docking studies have been conducted on related compounds to assess their binding affinities to fungal targets. These studies suggest that the presence of specific functional groups, such as methoxy and nitro groups, enhances binding affinity and biological activity against fungal pathogens . -

Antitumor Potential

Other nitroaromatic compounds have demonstrated antitumor activities in vitro. For example, N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB) has shown moderate cytotoxicity against breast cancer cell lines with an IC50 value of 21.8 µM. Although direct studies on tert-butyl 4-methoxy-3-nitrobenzoate are lacking, its structural characteristics suggest it may exhibit similar antitumor properties . -

Comparison with Related Compounds

A comparative analysis of structurally similar compounds reveals that variations in the position of functional groups can significantly affect biological activity. For example:Compound Name Structure Features Unique Properties Tert-butyl 2-methoxy-4-nitrophenylcarbamate Similar nitro and methoxy groups Different position of methoxy group Tert-butyl (5-methoxy-2-nitrophenyl)carbamate Contains both methoxy and nitro groups Variation in position affects reactivity Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate Fluorine substitution on phenol Potentially altered pharmacokinetics due to fluorine Tert-butyl (2-methoxy-6-nitrophenyl)carbamate Different positions of methoxy and nitro groups Variation in biological activity

This table highlights how structural modifications can lead to different biological activities, suggesting that further exploration of tert-butyl 4-methoxy-3-nitrobenzoate's derivatives could yield valuable insights into its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.